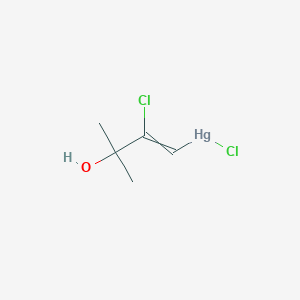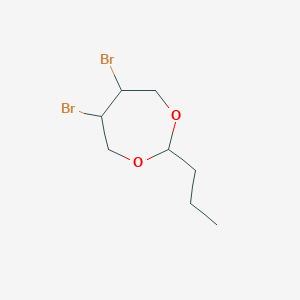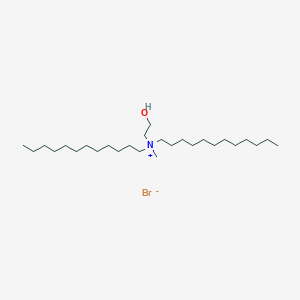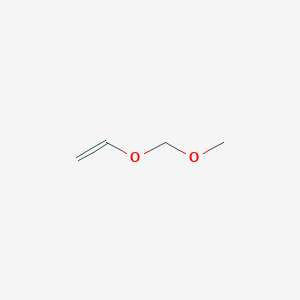![molecular formula C16H15Cl2NO2 B14491637 {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid CAS No. 64217-94-3](/img/structure/B14491637.png)
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the chloromethylation of aniline derivatives, followed by the introduction of the phenylacetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives. Common reagents and conditions for these reactions vary, but they generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Applications De Recherche Scientifique
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid can be compared with other similar compounds, such as:
Phenylacetic acid derivatives: These compounds share the phenylacetic acid moiety but differ in their substituents, leading to variations in their chemical and biological properties.
Chloromethylated aniline derivatives: These compounds have similar chloromethyl groups attached to the aniline ring, but their overall structures and reactivities can vary
Propriétés
Numéro CAS |
64217-94-3 |
|---|---|
Formule moléculaire |
C16H15Cl2NO2 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
2-[2-[2,3-bis(chloromethyl)anilino]phenyl]acetic acid |
InChI |
InChI=1S/C16H15Cl2NO2/c17-9-12-5-3-7-15(13(12)10-18)19-14-6-2-1-4-11(14)8-16(20)21/h1-7,19H,8-10H2,(H,20,21) |
Clé InChI |
FERBJBWOFPIWJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)NC2=CC=CC(=C2CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)



![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)



